N-(5-bromo-2-methoxybenzyl)-2-(2-fluorophenyl)ethanamine hydrobromide
Overview
Description
N-(5-bromo-2-methoxybenzyl)-2-(2-fluorophenyl)ethanamine hydrobromide is a synthetic organic compound that belongs to the class of substituted benzylamines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromo-2-methoxybenzyl)-2-(2-fluorophenyl)ethanamine hydrobromide typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:
Bromination: Introduction of a bromine atom to the benzyl ring.
Methoxylation: Addition of a methoxy group to the benzyl ring.
Fluorination: Introduction of a fluorine atom to the phenyl ring.
Amine Formation: Formation of the ethanamine backbone through reductive amination or other suitable methods.
Hydrobromide Formation: Conversion of the free base to the hydrobromide salt for improved stability and solubility.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(5-bromo-2-methoxybenzyl)-2-(2-fluorophenyl)ethanamine hydrobromide can undergo various chemical reactions, including:
Oxidation: Conversion of the amine group to a nitro or oxime group.
Reduction: Reduction of the bromine or fluorine substituents under specific conditions.
Substitution: Nucleophilic or electrophilic substitution reactions at the benzyl or phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like sodium hydride (NaH) or halogenating agents under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions could introduce new functional groups to the benzyl or phenyl rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential therapeutic applications, such as in the development of new drugs.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-(5-bromo-2-methoxybenzyl)-2-(2-fluorophenyl)ethanamine hydrobromide would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxybenzyl)-2-(2-fluorophenyl)ethanamine hydrobromide
- N-(5-bromo-2-methoxyphenyl)-2-(2-fluorophenyl)ethanamine hydrobromide
- N-(5-bromo-2-methoxybenzyl)-2-(4-fluorophenyl)ethanamine hydrobromide
Uniqueness
N-(5-bromo-2-methoxybenzyl)-2-(2-fluorophenyl)ethanamine hydrobromide is unique due to the specific combination of bromine, methoxy, and fluorophenyl substituents, which may confer distinct chemical and biological properties compared to similar compounds. These unique features could make it particularly valuable for certain applications in research and industry.
Properties
IUPAC Name |
N-[(5-bromo-2-methoxyphenyl)methyl]-2-(2-fluorophenyl)ethanamine;hydrobromide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrFNO.BrH/c1-20-16-7-6-14(17)10-13(16)11-19-9-8-12-4-2-3-5-15(12)18;/h2-7,10,19H,8-9,11H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHRJDEJDIRNKFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CNCCC2=CC=CC=C2F.Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Br2FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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